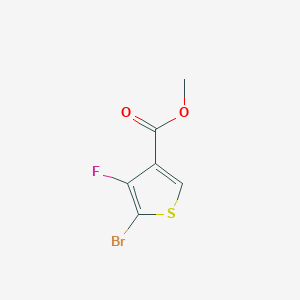

Methyl 5-bromo-4-fluorothiophene-3-carboxylate

Description

Structural and Functional Characterization

This compound possesses the molecular formula C₆H₄BrFO₂S and exhibits a molecular weight of 239.0622 atomic mass units. The compound is characterized by a thiophene ring system bearing bromine at the 5-position, fluorine at the 4-position, and a methyl carboxylate group at the 3-position. This specific substitution pattern creates a highly functionalized heterocyclic structure with distinct electronic and steric properties that differentiate it from other thiophene carboxylate derivatives.

The compound demonstrates the characteristic planar geometry typical of thiophene derivatives, with the sulfur atom contributing to the aromatic sextet through donation of two electrons. The thiophene ring system exhibits sp² hybridization, forming a planar structure that facilitates extensive conjugation throughout the molecule. The presence of both electron-withdrawing halogen substituents significantly influences the electronic distribution within the aromatic system, creating regions of altered electron density that affect both chemical reactivity and physical properties.

Structural analysis reveals that the methyl ester functionality at the 3-position introduces additional complexity to the molecular framework. The carboxylate group serves as both an electron-withdrawing substituent and a potential coordination site for various chemical transformations. The ester functionality provides opportunities for further derivatization through hydrolysis, transesterification, or reduction reactions, making this compound a versatile synthetic intermediate.

The electronic structure of this compound is significantly influenced by the combined effects of multiple substituents. The bromine atom at the 5-position exhibits strong electron-withdrawing properties through both inductive and resonance effects, while the fluorine substituent at the 4-position contributes primarily through strong inductive withdrawal due to its high electronegativity. These halogen substituents create a synergistic effect that substantially alters the electron density distribution throughout the thiophene ring system.

The positioning of substituents follows a specific pattern that maximizes both synthetic accessibility and functional utility. The 3-position carboxylate group is strategically located to avoid steric hindrance with the adjacent halogen substituents while maintaining optimal electronic communication with the aromatic system. This arrangement allows for efficient synthetic transformations while preserving the inherent stability of the thiophene core structure.

Computational analysis of halogenated thiophene derivatives reveals that the σ-hole potentials created by halogen substituents are comparable to those found in commonly utilized halogen bond donors. The interaction energies associated with halogen bonding in such systems range from -4.4 to -18.7 kilojoules per mole for carbon-halogen interactions and -26.3 to -56.0 kilojoules per mole for nitrogen-halogen interactions. These values indicate substantial potential for intermolecular interactions that could influence both physical properties and biological activities.

Historical Context in Heterocyclic Chemistry

The development of this compound emerges from a rich historical foundation in thiophene chemistry that began with Viktor Meyer's pioneering discovery in 1882. Meyer's identification of thiophene as a contaminant in benzene marked the beginning of systematic investigations into sulfur-containing heterocyclic compounds, establishing the fundamental understanding that would eventually enable the synthesis of complex derivatives such as this compound.

The historical progression of thiophene chemistry reveals a systematic evolution from simple ring systems to highly functionalized derivatives. Early synthetic methodologies focused primarily on accessing unsubstituted or monosubstituted thiophenes through classical approaches such as the Paal-Knorr thiophene synthesis, which involves the cyclization of 1,4-diketones with sulfurizing reagents like phosphorus pentasulfide. These foundational synthetic methods established the basic principles for thiophene ring construction that continue to influence contemporary synthetic strategies.

The introduction of halogenated thiophene derivatives represented a significant advancement in heterocyclic chemistry, driven by the recognition that halogen substituents could dramatically alter both the electronic properties and biological activities of thiophene compounds. The development of selective halogenation methods enabled chemists to access regiospecifically substituted thiophenes, opening new avenues for the synthesis of pharmaceutically relevant compounds and advanced materials.

Contemporary approaches to accessing this compound and related derivatives have benefited from advances in selective functionalization methodologies. Modern synthetic strategies often employ sequential halogenation and esterification reactions to achieve the desired substitution patterns with high regioselectivity and functional group tolerance. These methodologies have made complex multiply substituted thiophenes more readily accessible to researchers across diverse fields.

The historical context of thiophene derivatives in pharmaceutical applications has provided crucial motivation for developing compounds such as this compound. Thiophene-containing pharmaceuticals have demonstrated significant therapeutic potential across multiple therapeutic areas, including antimicrobial, anti-inflammatory, and antineoplastic applications. This established precedent for biological activity has encouraged continued investigation into novel thiophene derivatives with enhanced pharmacological properties.

The emergence of computational chemistry has provided unprecedented insights into the properties and behavior of compounds such as this compound. Modern computational tools enable detailed analysis of electronic structures, prediction of reactivity patterns, and optimization of synthetic approaches. These capabilities have accelerated the development of novel thiophene derivatives and enhanced understanding of structure-activity relationships within this important class of heterocyclic compounds.

Recent investigations into thiophene derivatives under simulated extraterrestrial conditions have revealed that these compounds can form abiotically under volcanic hydrothermal conditions. This discovery has expanded the scientific interest in thiophene chemistry beyond terrestrial applications, contributing to our understanding of prebiotic chemistry and the potential for organic molecule formation in extreme environments. Such findings underscore the fundamental importance of thiophene chemistry in both biological and non-biological contexts.

The continuing evolution of thiophene chemistry reflects the enduring significance of this heterocyclic system in contemporary chemical research. As synthetic methodologies become increasingly sophisticated and applications expand into new technological domains, compounds such as this compound represent important milestones in the ongoing development of functionalized heterocyclic chemistry. The integration of multiple functional groups within a single molecular framework exemplifies the complexity and versatility that characterize modern heterocyclic synthesis.

Properties

IUPAC Name |

methyl 5-bromo-4-fluorothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2S/c1-10-6(9)3-2-11-5(7)4(3)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFFITPJIFIFNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-fluorothiophene-3-carboxylate typically involves the bromination and fluorination of thiophene derivatives. One common method includes the following steps:

Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Fluorination: The brominated thiophene is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Esterification: The resulting 5-bromo-4-fluorothiophene is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-fluorothiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like aluminum chloride or boron trifluoride.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkyl or aryl thiophene derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromo-4-fluorothiophene-3-carboxylate has been studied for its potential as an anticancer agent . Its structure allows it to interact with various biological targets, leading to the inhibition of cancer cell proliferation.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induced apoptosis through caspase activation pathways, with IC50 values ranging from 5 to 15 µM .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. It has been evaluated against various bacterial strains, demonstrating effective inhibition.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest its potential utility in developing new antimicrobial therapies.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its bromine and fluorine substituents enhance its reactivity, making it suitable for various coupling reactions.

Example Reactions :

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-fluorothiophene-3-carboxylate and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Chlorine

A structurally related compound, methyl 5-chloro-4-fluorothiophene-3-carboxylate (C₈H₇ClO₄S, CAS: 53250-83-2), differs only in the halogen at position 5 (Cl instead of Br). Key comparisons include:

- Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine make it a better leaving group in nucleophilic aromatic substitution (SNAr) reactions.

- Electronic Effects : Both halogens are electron-withdrawing, but bromine’s polarizability may enhance resonance stabilization of intermediates.

- Molecular Weight : The brominated derivative (248.10 g/mol) is heavier than the chlorinated analog (234.66 g/mol), influencing solubility and crystallization behavior .

Functional Group Comparison: Thiophene Esters vs. Aliphatic/Resin Esters

- Methyl Palmitate (C₁₇H₃₄O₂) : A saturated fatty acid methyl ester with a long aliphatic chain. Unlike the aromatic thiophene ester, methyl palmitate exhibits higher hydrophobicity and lower reactivity due to the absence of activating substituents .

- Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester) : These resin-derived esters feature complex tricyclic structures. While they share the ester functional group, their bulky frameworks reduce solubility in polar solvents compared to the planar thiophene derivative .

Thiophene vs. Other Heterocycles

- Furan and Pyrrole Derivatives : Thiophene’s sulfur atom provides greater aromaticity and stability compared to oxygen (furan) or nitrogen (pyrrole) analogs. Fluorine substitution further enhances electrophilic substitution regioselectivity in thiophene derivatives.

- Benzene-Based Esters : Benzene rings with similar substituents (e.g., methyl 4-bromo-3-fluorobenzoate) lack the heteroatomic effects of thiophene, resulting in distinct electronic profiles and reaction pathways.

Spectral and Physical Properties

- FTIR : The ester carbonyl (C=O) stretch in Methyl 5-bromo-4-fluorothiophene-3-carboxylate is expected near 1700–1750 cm⁻¹, similar to methyl shikimate (). Bromine and fluorine substituents may shift absorption bands due to inductive effects .

- NMR : The thiophene ring protons resonate downfield (δ 7–8 ppm in ¹H NMR) compared to aliphatic esters (δ 1–3 ppm for methyl groups). Fluorine’s electronegativity deshields adjacent protons, while bromine causes splitting via spin-spin coupling .

Data Tables

Table 1: Comparison of this compound with Related Compounds

Research Findings and Implications

- Hydrogen Bonding: The ester oxygen may act as a hydrogen bond acceptor, influencing crystal packing—a property less pronounced in aliphatic esters .

- Synthetic Utility: The bromine substituent offers a handle for late-stage functionalization, distinguishing it from non-halogenated analogs.

Notes

- Limited direct analogs of this compound are reported in the literature; comparisons here rely on functional group and substituent trends.

- Further studies on its catalytic applications and toxicity profile are warranted.

Biological Activity

Methyl 5-bromo-4-fluorothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with bromine and fluorine atoms, contributing to its unique chemical properties. The structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiophene derivatives, including this compound. These compounds exhibit cytotoxic effects against various cancer cell lines by targeting key metabolic pathways involved in tumor growth.

- Mechanism of Action :

- Case Studies :

Antimicrobial Properties

In addition to antitumor activity, there is emerging evidence of antimicrobial properties associated with thiophene derivatives.

- Antibacterial Activity :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound.

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 5 | Bromine | Increased potency against cancer cells |

| 4 | Fluorine | Enhanced selectivity for tumor cells |

The presence of halogen substituents (bromine and fluorine) has been shown to enhance both the potency and selectivity of these compounds towards cancerous tissues compared to normal tissues .

Pharmacological Characterization

Pharmacological studies have focused on the safety profile and therapeutic index of this compound.

- Toxicity Studies :

- Metabolic Pathways :

Future Directions

The biological activity of this compound presents numerous avenues for future research:

- Optimization of Derivatives : Continued exploration into the synthesis of derivatives with modified substituents may yield compounds with enhanced efficacy and reduced toxicity.

- Clinical Trials : Initiating clinical trials will be essential to evaluate the therapeutic potential and safety profile in humans.

Q & A

Q. What are the key spectroscopic techniques for confirming the structure of methyl 5-bromo-4-fluorothiophene-3-carboxylate?

To confirm the structure, use NMR (¹H, ¹³C, and ¹⁹F) and mass spectrometry (EI or HRMS) . The ¹H NMR spectrum will show distinct signals for the methyl ester (~3.8–4.0 ppm) and aromatic protons on the thiophene ring (downfield due to electron-withdrawing substituents). ¹⁹F NMR is critical for identifying the fluorine environment (~-110 to -120 ppm for meta-fluorine in thiophene derivatives) . For crystallographic validation, single-crystal X-ray diffraction using SHELX or ORTEP-3 ensures unambiguous structural determination .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

The bromine and fluorine substituents increase steric and electronic challenges. A stepwise protocol is recommended:

Bromination : Use N-bromosuccinimide (NBS) in DMF at 0–5°C to regioselectively brominate the thiophene ring.

Fluorination : Employ a halogen-exchange reaction with KF or CsF in polar aprotic solvents (e.g., DMSO) under microwave irradiation for higher yields .

Esterification : Use methyl chloride or dimethyl sulfate with a catalytic base (e.g., K₂CO₃). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect residual reactants or regioisomers .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing groups (Br, F, and ester) activate the thiophene ring toward Suzuki-Miyaura or Stille couplings at the 5-position. DFT calculations reveal that the LUMO (-2.1 eV) is localized at the brominated carbon, favoring oxidative addition with Pd(0) catalysts. However, competing dehalogenation can occur due to the strong C-F bond (bond dissociation energy ~485 kJ/mol). To suppress this, use bulky ligands (e.g., SPhos) and low temperatures (0–25°C) .

Q. What crystallographic challenges arise in determining the hydrogen-bonding networks of derivatives of this compound?

The thiophene sulfur and ester oxygen atoms participate in weak hydrogen bonds (C-H···O/S). Graph-set analysis (as per Etter’s rules) is essential to classify motifs like D(2,2) or R₂²(8) . However, disorder in the fluorinated or brominated positions complicates refinement. Use SHELXL with restraints for anisotropic displacement parameters and employ ORTEP-3 for visualizing thermal ellipsoids .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies in melting points (e.g., 155–156°C vs. 121°C in similar derivatives) often stem from polymorphic forms or solvate formation . To address this:

- Perform DSC/TGA to identify phase transitions.

- Compare experimental PXRD patterns with simulated data from single-crystal structures.

- Replicate spectral conditions (e.g., solvent, temperature) to standardize NMR shifts .

Methodological and Analytical Challenges

Q. What strategies are effective for analyzing regioselectivity in electrophilic substitution reactions of this compound?

The 4-fluoro and 5-bromo substituents direct electrophiles to the 2-position via ortho/para effects. Computational tools (e.g., NBO analysis ) predict charge distribution:

Q. How can researchers design experiments to study the compound’s role in supramolecular assemblies?

Exploit its π-deficient thiophene core for charge-transfer complexes with electron-rich aromatics (e.g., pyrene). Characterize assemblies via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.